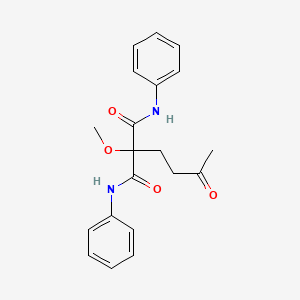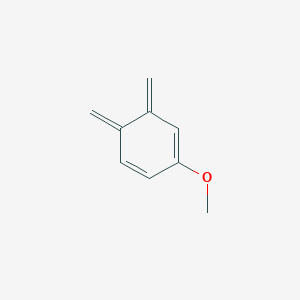![molecular formula C24H42B3O4P B14358369 Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane CAS No. 92810-25-8](/img/structure/B14358369.png)
Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a borabicyclo[3.3.1]nonane moiety, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a suitable phosphorus-containing precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and phosphorus-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The compound can participate in substitution reactions where the borabicyclo[3.3.1]nonane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen and phosphorus-oxygen compounds, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, while the phosphorus atom can participate in nucleophilic substitution reactions. These interactions facilitate the compound’s role as a catalyst and reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar boron-containing structure.
Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.
Borane-Tetrahydrofuran Complex: Another boron-containing reagent used in reduction reactions.
Uniqueness
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is unique due to its combination of boron and phosphorus atoms, which allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in both academic and industrial research.
Eigenschaften
CAS-Nummer |
92810-25-8 |
|---|---|
Molekularformel |
C24H42B3O4P |
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
tris(9-borabicyclo[3.3.1]nonan-9-yl) phosphate |
InChI |
InChI=1S/C24H42B3O4P/c28-32(29-25-19-7-1-8-20(25)10-2-9-19,30-26-21-11-3-12-22(26)14-4-13-21)31-27-23-15-5-16-24(27)18-6-17-23/h19-24H,1-18H2 |
InChI-Schlüssel |
FAPNLJVSHOAIFW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)OP(=O)(OB3C4CCCC3CCC4)OB5C6CCCC5CCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


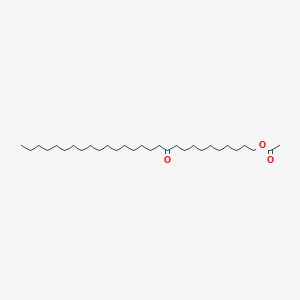
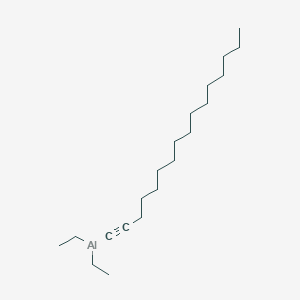



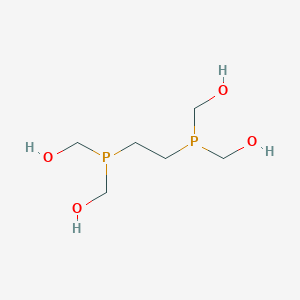



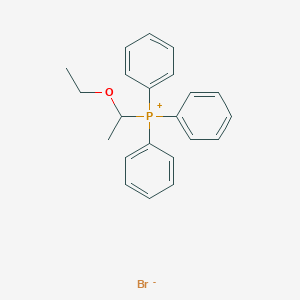
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
